molecular formula C16H24ClNO3 B1408298 Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride CAS No. 1993278-30-0

Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride

Cat. No. B1408298
CAS RN: 1993278-30-0
M. Wt: 313.82 g/mol
InChI Key: KRGCFHQCNGTBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride is a chemical compound with the formula C16H24ClNO3 and a molecular weight of 313.82 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring bearing a carboxylic acid group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on the synthesis of related piperidine compounds involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to the preparation of compounds via amidation, Friedel-Crafts acylation, and hydration. These processes offer reasonable yields and highlight the versatility of piperidine derivatives in chemical synthesis (Zheng Rui, 2010).
  • Another study discusses the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, showing the potential of piperidine derivatives in complex chemical reactions. This process can lead to the formation of various carboxamide and ketocarboxamide compounds under different conditions, showcasing the reactivity of such compounds (A. Takács et al., 2014).

Biological and Medicinal Chemistry Applications

  • In the realm of medicinal chemistry, piperidine derivatives are explored for their potential biological properties. For instance, the synthesis and evaluation of piperidine substituted benzothiazole derivatives for their antibacterial and antifungal activities indicate the broad spectrum of biological applications of such compounds. The study demonstrates how structural modifications can lead to significant biological activity, emphasizing the importance of piperidine derivatives in drug development (S. Shafi et al., 2021).
  • Another study focuses on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research underscores the potential of piperidine derivatives in addressing critical health challenges such as tuberculosis, highlighting the significance of these compounds in developing new therapeutic agents (V. U. Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methyl]piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(10-4-5-11-17-16)12-13-6-8-14(19-2)9-7-13;/h6-9,17H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGCFHQCNGTBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1)CC2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride
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Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride
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Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride
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Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride
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Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride
Reactant of Route 6
Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride

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